6-Hydroxy chlorzoxazone-d2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

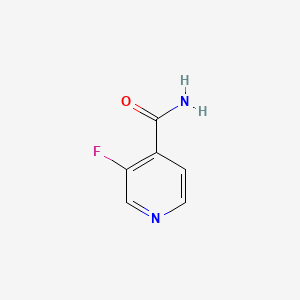

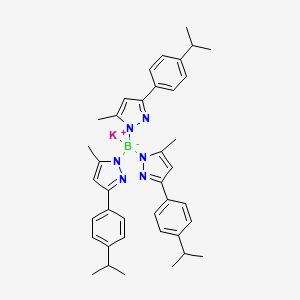

6-Hydroxy chlorzoxazone-d2 is a labeled analogue of 6-Hydroxy Chlorzoxazone . It is a major metabolite of chlorzoxazone and is formed by the actions of cytochrome P450IIE1 . The CAS Number is 1432065-00-3 and its molecular formula is C7H2D2ClNO3 .

Synthesis Analysis

The synthesis of 6-Hydroxy chlorzoxazone-d2 involves the hydroxylation of chlorzoxazone by the cytochrome P450 family 2 subfamily E member 1 (CYP2E1) enzyme . This process forms 6-Hydroxy chlorzoxazone-d2, which is a major metabolite of chlorzoxazone .Molecular Structure Analysis

The molecular weight of 6-Hydroxy chlorzoxazone-d2 is 187.58 . Its molecular formula is C7H2D2ClNO3 . The structure includes a benzoxazolone ring with a chlorine atom and a hydroxy group attached to it .Chemical Reactions Analysis

6-Hydroxy chlorzoxazone-d2 is formed by the hydroxylation of chlorzoxazone, a process carried out by the cytochrome P450 family 2 subfamily E member 1 (CYP2E1) enzyme . This reaction is a part of the metabolic pathway of chlorzoxazone .科学的研究の応用

Interindividual Variability in Metabolization : Chlorzoxazone's 6-hydroxylation, mediated by CYP2E1, displays significant variability among individuals. This variability is not strongly associated with genetic polymorphisms in CYP2E1, suggesting other factors may influence this process (Kim, O'Shea, & Wilkinson, 1995).

Impact of Fasting and Obesity : Fasting and obesity, known to induce CYP2E1 in animals, may also influence chlorzoxazone metabolism in humans. This suggests a physiological role for these factors in drug metabolism (O'Shea, Davis, Kim, & Wilkinson, 1994).

Comparison Across Species : Biotransformation studies across different mammalian species show that 6-Hydroxy chlorzoxazone is the primary metabolic product in all examined species, with varying enzyme kinetics. This indicates a broader relevance of this pathway beyond humans (Court, von Moltke, Shader, & Greenblatt, 1997).

Role of Other Cytochromes : Besides CYP2E1, cytochromes P450 1A1 and 1A2 also play a role in chlorzoxazone metabolism, as demonstrated in human hepatocytes and genetically engineered yeast cells (Carrière et al., 1993).

Dose and Phenotypic Trait Measure : The efficacy of chlorzoxazone as a probe for cytochrome P4502E1 activity is influenced by dosage, with different doses showing varying impacts on metabolism. This highlights the importance of dose selection in phenotyping studies (Frye et al., 1998).

Metabolism by CYP1A2 and CYP2E1 : Chlorzoxazone is metabolized by both CYP1A2 and CYP2E1, with varying efficiency. This dual involvement raises questions about using chlorzoxazone as a specific probe for CYP2E1 activity (Ono et al., 1995).

Safety and Hazards

特性

IUPAC Name |

5-chloro-4,7-dideuterio-6-hydroxy-3H-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3/c8-3-1-4-6(2-5(3)10)12-7(11)9-4/h1-2,10H,(H,9,11)/i1D,2D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGLXDWOTVQZHIQ-QDNHWIQGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)O)OC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2C(=C(C(=C1Cl)O)[2H])OC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Carbamic acid, [[2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-dimethylethyl](/img/no-structure.png)

![2H-[1,2]Oxazolo[4,5-F]indole](/img/structure/B585125.png)

![3-[4-(Hydroxymethyl)piperazin-1-YL]propanoic acid](/img/structure/B585132.png)

![5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-amine](/img/structure/B585140.png)

![5-Ethyl-4,5,6,7-tetrahydrothieno[3,4-c]pyridine-1,3-diamine](/img/structure/B585142.png)